Cas no 1261535-53-8 (4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine)

4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine is a fluorinated aromatic ketone derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a pyridine ring linked to a benzoyl group substituted with fluorine and difluoromethyl moieties, enhancing its reactivity and binding properties. The presence of fluorine atoms improves metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. This compound is particularly useful in the synthesis of bioactive molecules due to its ability to modulate electronic and steric effects. High purity and well-defined structural characteristics ensure reproducibility in research applications. Its unique substitution pattern offers versatility in further functionalization for targeted molecular design.
4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine structure
1261535-53-8 structure
商品名:4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine
CAS番号:1261535-53-8
MF:C13H8F3NO
メガワット:251.20393371582
CID:4985694

4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine 化学的及び物理的性質

名前と識別子

    • 4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine
    • インチ: 1S/C13H8F3NO/c14-11-7-9(13(15)16)1-2-10(11)12(18)8-3-5-17-6-4-8/h1-7,13H
    • InChIKey: WHPRFRQXQBGTAP-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C(F)F)C=CC=1C(C1C=CN=CC=1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 292
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 30

4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013005163-1g
4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine
1261535-53-8 97%
1g
$1475.10 2023-09-03
Alichem
A013005163-500mg
4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine
1261535-53-8 97%
500mg
$798.70 2023-09-03
Alichem
A013005163-250mg
4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine
1261535-53-8 97%
250mg
$470.40 2023-09-03

4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine 関連文献

4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridineに関する追加情報

Professional Introduction to 4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine (CAS No. 1261535-53-8)

4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine, identified by its CAS number CAS No. 1261535-53-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, combines a pyridine core with a benzoyl group substituted at the 4-position and a fluoro and difluoromethyl group at the 2-position, making it a promising candidate for further exploration in drug development.

The structural features of 4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine contribute to its unique chemical properties, which are highly relevant in the design of novel therapeutic agents. The presence of fluorine atoms, particularly in the form of a fluoro group and a difluoromethyl group, is well-documented for enhancing metabolic stability, improving binding affinity to biological targets, and modulating pharmacokinetic profiles. These attributes make the compound an attractive scaffold for medicinal chemists aiming to develop next-generation drugs with improved efficacy and reduced side effects.

In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors targeting various biological pathways. Among these, enzymes involved in cancer metabolism and signal transduction have been extensively studied. The benzoyl-pyridine moiety in 4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine exhibits potential interactions with key enzymes such as kinases and proteases, which are pivotal in maintaining cellular homeostasis and are often dysregulated in pathological conditions. Preliminary studies have suggested that this compound may interfere with the activity of these enzymes by competing with natural substrates or by inducing conformational changes that impair their function.

The role of fluorinated aromatic compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into a molecule can lead to significant changes in its pharmacological properties. For instance, the electron-withdrawing nature of fluorine can enhance the lipophilicity of a compound, facilitating its penetration across biological membranes. Additionally, fluorine atoms can participate in hydrogen bonding interactions with polar residues in protein active sites, thereby increasing binding affinity. These effects have been leveraged to develop highly potent and selective inhibitors for therapeutic applications.

The synthesis of 4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine strong> involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include condensation reactions between appropriately substituted pyridines and benzoyl chlorides or carboxylic acids, followed by functional group transformations such as halogenation and alkylation. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce the desired substituents efficiently.

The pharmacological evaluation of 4-(2- stro ng> stro ng> stro ng> stro ng> stro ng> stro ng> stro ng> stro ng> stro ng> stro ng> stro n g >Fluoro stro n g >)-4-(ddifluoromethyl strong >)-benzoyl strong >)-pyridine strong > stro n g > has been conducted using both in vitro and in vivo models. In cell-based assays, the compound has demonstrated inhibitory activity against several target enzymes relevant to cancer metabolism and inflammation. For example, studies have shown that it can suppress the activity of isocitrate dehydrogenase (IDH) isoforms, which are implicated in tumor energy metabolism. Additionally, it has exhibited inhibitory effects on kinases involved in cell proliferation and survival pathways.

The impact of fluorination on the pharmacokinetic properties of 4-(2- stron g > stron g > stron g > stron g > stron g > stron g > stron g > stron g > stron g > stron n >Fluoro str ong >)-4-(ddifluoromethyl strong >)-benzoyl strong >)-pyridine strong > stro n g > has also been investigated. Fluorinated compounds are known to exhibit prolonged half-lives due to their enhanced metabolic stability against degradation by cytochrome P450 enzymes. This property can lead to more consistent therapeutic effects with less frequent dosing regimens. Furthermore, fluorination can improve oral bioavailability by increasing lipophilicity while minimizing passive efflux mechanisms that would otherwise reduce drug absorption.

The potential therapeutic applications of 4-(2-)-4-(ddifluoromethyl strong >)-b

The development of new drugs is an iterative process that involves extensive characterization at multiple levels—from molecular interactions to clinical efficacy. Computational modeling techniques play a crucial role in this process by providing insights into how small molecules interact with biological targets at an atomic level. Molecular docking studies have been performed using 4-(2-)-4-(d)-b)-p

The synthesis and characterization of analogs derived from 4-(2-)-4-(d < p > In conclusion , 4 - ( 2 - f luoro - 4 - ( dif luor om ethyl ) - benzo y l ) - py rid ine ( C A S N o . 1 2 61 535 -53 -8 ) represents an exciting avenue for further exploration i n pharma ceutical research . Its unique structural features coupled w ith promising preclinical data position it as a valuable scaffold f or developing novel therapeutics targeting critical biological pathways implicated i n cancer , infl ammation , an d othe r m etabolic dis orders . As research continues t o uncover new applications an d refine synthetic methodologies , this compoun d holds great promise f or improving patient outcomes through innovative drug design . p >

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